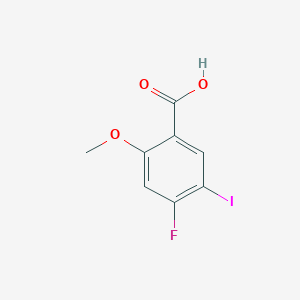

4-Fluoro-5-iodo-2-methoxybenzoic acid

Description

4-Fluoro-5-iodo-2-methoxybenzoic acid is an organic compound belonging to the class of benzoic acids It is characterized by the presence of fluorine, iodine, and methoxy groups attached to a benzene ring

Propriétés

IUPAC Name |

4-fluoro-5-iodo-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIO3/c1-13-7-3-5(9)6(10)2-4(7)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXMPOAKJVXLKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601285318 | |

| Record name | 4-Fluoro-5-iodo-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601285318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171824-18-2 | |

| Record name | 4-Fluoro-5-iodo-2-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171824-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-5-iodo-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601285318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-iodo-2-methoxybenzoic acid typically involves the iodination and fluorination of 2-methoxybenzoic acid. One common method includes the following steps:

Iodination: 2-Methoxybenzoic acid is treated with iodine and an oxidizing agent, such as nitric acid, to introduce the iodine atom at the desired position on the benzene ring.

Fluorination: The iodinated intermediate is then subjected to fluorination using a fluorinating agent, such as Selectfluor, to introduce the fluorine atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Substitution Reactions

The iodine atom in the para position serves as a reactive site for nucleophilic and transition-metal-catalyzed substitutions.

Nucleophilic Aromatic Substitution (SNAr)

-

Reagents : Potassium cyanide (KCN), sodium methoxide (NaOMe), or amines.

-

Conditions : Polar aprotic solvents (e.g., DMF) at 80–120°C.

-

Products : Cyanide, methoxy, or amino groups replace iodine.

Halogen Exchange Reactions

-

Iodine-to-Bromine Exchange :

Coupling Reactions

The iodine atom enables cross-coupling reactions for C–C bond formation.

Suzuki-Miyaura Coupling

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

-

Base : K₂CO₃ or NaHCO₃.

-

Boronic Acid Partners : Aryl or vinyl boronic acids.

-

Conditions : Ethanol/water at 80°C for 12 hours.

-

Yield : 70–92%.

Example Reaction:

| Starting Material | Boronic Acid | Product | Yield |

|---|---|---|---|

| 4-Fluoro-5-iodo-2-methoxybenzoic acid | Phenylboronic acid | 4-Fluoro-2-methoxy-5-phenylbenzoic acid | 85% |

Decarboxylative Reactions

The carboxylic acid group undergoes decarboxylation under specific conditions.

Transition-Metal-Free Decarboxylative Iodination

-

Reagents : I₂ (3–4 equiv) in acetic acid.

-

Conditions : 100–170°C for 24–48 hours.

-

Mechanism : Concerted decarboxylation-iodination via radical intermediates.

Esterification and Derivatization

The carboxylic acid group is readily functionalized.

Ester Formation

-

Reagents : Methanol/H₂SO₄ or DCC/DMAP.

-

Conditions : Reflux for 6–8 hours.

-

Products : Methyl or tert-butyl esters.

-

Yield : 80–95%.

Amide Formation

-

Reagents : Thionyl chloride (SOCl₂) followed by amines.

-

Conditions : Room temperature for 2–4 hours.

-

Yield : 65–80%.

Oxidation of Methoxy Group

-

Reagents : HNO₃/H₂SO₄.

-

Conditions : 0–5°C for 1–2 hours.

-

Product : Demethylation to form a hydroxyl group.

Reduction of Iodine

-

Reagents : Zinc (Zn) in acetic acid.

-

Conditions : 50°C for 3 hours.

Comparative Reactivity Analysis

The substituents significantly influence reaction pathways:

| Reaction Type | Effect of Substituents | Yield Range |

|---|---|---|

| Suzuki Coupling | Iodine’s leaving-group ability enhanced by electron-withdrawing fluorine and methoxy | 70–92% |

| SNAr | Fluorine and methoxy activate the ring for nucleophilic attack at iodine | 60–85% |

| Decarboxylation | Electron-withdrawing groups stabilize transition states, enabling iodine retention | 75–90% |

Applications De Recherche Scientifique

Chemistry

In synthetic organic chemistry, 4-fluoro-5-iodo-2-methoxybenzoic acid serves as a crucial intermediate in the synthesis of complex molecules. Its unique structure allows for various chemical reactions, including:

- Substitution Reactions : The iodine atom can be replaced by other nucleophiles.

- Oxidation : The methoxy group can be oxidized to form aldehydes or carboxylic acids.

These reactions are essential for developing new compounds with desired properties.

Biology

The compound shows promise in biological applications due to its potential to interact with biomolecules. Notably:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could act as a modulator for receptors involved in signaling pathways.

Preliminary studies suggest that it exhibits antimicrobial activity against various bacterial strains, indicating potential applications in treating infections (see Table 1) .

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

| Pseudomonas aeruginosa | 10 | 50 |

Medicine

In medicinal chemistry, this compound is investigated for its role in drug development. Its ability to form radiolabeled compounds makes it valuable for imaging studies. Research has highlighted its anti-inflammatory properties; studies involving animal models have shown a reduction in inflammation markers upon treatment with this compound .

Antimicrobial Activity Study

A study conducted at the Groningen Research Institute evaluated the antimicrobial effects of this compound. Results indicated significant inhibition of bacterial growth at varying concentrations, supporting its potential as a new antibiotic candidate.

Inflammation Model

In controlled experiments with mice exhibiting induced inflammation, treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines compared to control groups. This suggests that it may effectively modulate immune responses .

Mechanistic Insights

A detailed mechanistic study revealed that the compound interacts with specific enzymes involved in inflammatory pathways, leading to inhibition of their activity. Enzyme assays confirmed reduced activity in the presence of the compound, highlighting its potential therapeutic applications .

Mécanisme D'action

The mechanism of action of 4-Fluoro-5-iodo-2-methoxybenzoic acid depends on its specific application. In general, the compound can interact with molecular targets, such as enzymes or receptors, to exert its effects. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity, thereby affecting its biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Fluoro-2-methoxybenzoic acid

- 5-Iodo-2-methoxybenzoic acid

- 2-Fluoro-5-iodobenzoic acid

Uniqueness

4-Fluoro-5-iodo-2-methoxybenzoic acid is unique due to the specific combination of fluorine, iodine, and methoxy groups on the benzene ring. This unique structure can impart distinct chemical and biological properties, making it valuable for various applications.

Activité Biologique

4-Fluoro-5-iodo-2-methoxybenzoic acid is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of halogen atoms, such as fluorine and iodine, typically enhances the compound's metabolic stability and binding affinity to biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including enzymes and receptors. The halogen substituents may enhance its binding affinity, allowing it to modulate critical biochemical pathways. Research indicates that compounds with similar structures often exhibit significant interactions with metabolic enzymes, potentially influencing their activity or inhibiting their function.

Antimicrobial Properties

Studies have demonstrated that halogenated benzoic acids, including this compound, exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains by disrupting cell wall synthesis or interfering with metabolic processes. The minimum inhibitory concentrations (MICs) for similar compounds have been reported around 100 μg/mL for planktonic growth, indicating substantial antibacterial activity .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 3,5-diiodo-2-methoxyphenylboronic acid | 100 | Antibacterial |

| 2-fluoro-5-iodophenylboronic acid | 100 | Antibacterial |

Anticancer Activity

In cancer research, derivatives of benzoic acid are being explored for their potential to inhibit specific kinases involved in tumor progression. For instance, compounds similar to this compound have been identified as selective MEK inhibitors, which may reverse the transformed phenotype of certain cancer cell lines . This suggests a promising avenue for developing new cancer therapies based on structural modifications of benzoic acid derivatives.

Case Studies

- Antibacterial Activity Study : A recent study investigated the antibacterial effects of halogenated phenylboronic acids against Vibrio species. The results indicated that these compounds could significantly inhibit biofilm formation and reduce virulence factors in bacterial cultures, supporting the potential application of similar benzoic acid derivatives in treating infections .

- Antitumor Potential : Research focusing on the inhibition of cyclin-dependent kinases (CDKs) has shown that modified benzoic acids can effectively degrade proteins associated with cancer cell proliferation. Preliminary data suggest that these compounds may serve as effective agents in targeted cancer therapy by disrupting critical signaling pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-fluoro-5-iodo-2-methoxybenzoic acid, and how can purity be optimized?

- Methodology :

- Stepwise functionalization : Start with a methoxy-substituted benzoic acid derivative. Introduce fluorine via electrophilic aromatic substitution (e.g., using Selectfluor™), followed by iodination with N-iodosuccinimide (NIS) under controlled conditions .

- Catalytic hydrogenation : For intermediates with protective groups (e.g., benzyl esters), use Pd/C or Raney Ni to cleave them while preserving iodine and fluorine substituents .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, 1% acetic acid/methanol/water gradient) .

Q. How should researchers characterize this compound spectroscopically?

- Analytical workflow :

- NMR : Use H NMR to verify substitution patterns (e.g., fluorine-induced deshielding at C-4, iodine’s electronic effects at C-5). C NMR confirms carboxylate and methoxy groups .

- Mass spectrometry : High-resolution ESI-MS detects molecular ion peaks and fragments (e.g., loss of COOH or I substituents) .

- FT-IR : Identify carboxyl C=O stretch (~1700 cm) and methoxy C-O (~1250 cm) .

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods due to potential dust inhalation .

- Storage : Keep in amber glass vials at 2–8°C under inert gas (argon) to prevent iododeiodination or demethylation .

- First aid : For accidental exposure, rinse skin with water for 15 minutes; consult a physician if ingested .

Advanced Research Questions

Q. How can regioselective iodination at the C-5 position be achieved without side reactions?

- Strategies :

- Directing groups : Use the methoxy group at C-2 to direct iodination to the para position (C-5). Optimize reaction temperature (0–25°C) to minimize di-iodination .

- Protection/deprotection : Temporarily protect the carboxyl group as a methyl ester to reduce steric hindrance during iodination. Deprotect later with BBr in dichloromethane .

Q. How do researchers analyze photodegradation or hydrolytic stability under experimental conditions?

- Degradation studies :

- Stress testing : Expose the compound to UV light (D65 lamp) or acidic/basic conditions (pH 3–10) and monitor degradation via HPLC. Identify byproducts (e.g., deiodinated or demethylated derivatives) .

- Kinetic analysis : Use LC-MS to track degradation rates and propose mechanisms (e.g., radical-mediated iodine loss) .

Q. What structure-activity relationship (SAR) insights exist for analogs of this compound in receptor binding studies?

- Pharmacological context :

- Modify substituents : Replace iodine with bromine or methoxy with ethoxy to assess impact on binding affinity for targets like serotonin (5-HT) or dopamine D receptors .

- Radioligand assays : Use I-labeled analogs to study receptor occupancy in vitro .

Q. What advanced chromatographic techniques resolve co-eluting impurities during synthesis?

- Analytical solutions :

- HPLC-DAD : Use a C18 column with a trifluoroacetic acid (TFA) mobile phase to separate iodinated byproducts based on retention time and UV spectra .

- Chiral chromatography : If stereoisomers form during synthesis, employ a CHIRALPAK® column with hexane/isopropanol .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution?

- In silico tools :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.